molecular formula C14H15N5 B11212170 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 102353-77-5

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212170
CAS No.: 102353-77-5
M. Wt: 253.30 g/mol
InChI Key: SHBONMQLIYBGMD-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 2-phenylethylamine moiety at the 4-position. This scaffold is structurally related to kinase inhibitors and bioactive molecules targeting adenosine receptors, MAP kinases, and parasitic enzymes .

Properties

CAS No.

102353-77-5

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

1-methyl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)

InChI Key

SHBONMQLIYBGMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methylpyrazole with 2-phenylethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and condensation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The pyrazolo[3,4-d]pyrimidine core undergoes selective alkylation and acylation at the N1 and N5 positions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Methyl iodide, DMF, phase transfer3,5-dimethyl derivative72%
Propargylation Propargyl bromide, K₂CO₃, RT5-(prop-2-yn-1-yl) substituted analog68%
Acylation Acetic anhydride, reflux4-oxo-pyrazolooxazine intermediate85%

These reactions demonstrate regioselectivity influenced by the electron-deficient pyrimidine ring .

Nucleophilic Substitution

The 4-amine group participates in nucleophilic displacement reactions:

  • With aryl amines :
    Compound+Ar-NH2EtOH, refluxN-aryl derivatives\text{Compound} + \text{Ar-NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{N-aryl derivatives}
    Yields: 50–70% (dependent on aryl group electron effects) .

  • With thiosemicarbazide :
    Forms 5-thiosemicarbazide derivatives under fusion conditions (200°C), used as kinase inhibitors .

Oxidation and Reduction

The compound's redox behavior has been characterized:

ProcessConditionsOutcomeApplication
Oxidation H₂O₂, FeSO₄ catalystSulfoxide derivativesEnhanced solubility
Reduction NaBH₄, MeOHPartial saturation of pyrimidine ringBioactivity modulation

Cyclization Reactions

Reaction with hydroxylamine hydrochloride produces fused oxadiazine systems:
Compound+NH2OH\cdotpHClpyridine5hydroxypyrazolo[3,4d]pyrimidin4one\text{Compound} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{pyridine}} 5-hydroxy-pyrazolo[3,4-d]pyrimidin-4-one
Characterized by IR (3,426 cm⁻¹ OH stretch) and used in anticancer studies .

Cross-Coupling Reactions

The phenylethyl side chain enables Suzuki-Miyaura couplings:

Compound+Ar-B(OH)2Pd(PPh₃)₄, K₂CO₃Biaryl derivatives\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biaryl derivatives}
Yields: 60–75% (dependent on boronic acid substituents).

Functionalization via Condensation

The primary amine undergoes Schiff base formation:
Compound+RCHOAcOH, reflux(E)-benzylideneamine derivatives\text{Compound} + \text{RCHO} \xrightarrow{\text{AcOH, reflux}} \text{(E)-benzylideneamine derivatives}
Notable example: 4-nitrobenzylidene derivative (10e ) showed IC₅₀ = 11 µM against MCF-7 cells .

Solvent Effects on Reactivity

Comparative studies reveal reaction efficiency depends on solvent polarity:

SolventDielectric Constant (ε)Relative Reaction Rate
DMF36.71.00 (reference)
Ethanol24.30.78
Dichloromethane8.930.41

DMF optimizes nucleophilic substitution due to enhanced stabilization of transition states .

Mechanistic Insights

  • Kinase inhibition : Binds ATP-binding pockets via:

    • Hydrogen bonds between pyrimidine N3 and kinase backbone NH

    • π-π stacking of phenethyl group with hydrophobic residues

  • DNA intercalation : Planar pyrazolo[3,4-d]pyrimidine core facilitates insertion between base pairs, confirmed by fluorescence quenching studies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an anticancer agent. The compound has been shown to inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.

Key Findings :

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to target multiple pathways involved in tumorigenesis .

Anti-inflammatory Effects

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory properties. Compounds within this class have shown efficacy in inhibiting pro-inflammatory cytokines and mediators.

Research Insights :

  • Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can reduce inflammation in models of acute edema and chronic inflammatory conditions.
  • The compound's mechanism may involve the inhibition of cyclooxygenase enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Antimicrobial Properties

Emerging evidence suggests that this compound exhibits antimicrobial activity against various bacterial strains.

Preliminary Findings :

  • Some derivatives have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria.
  • The compound's structure indicates potential for further development into broad-spectrum antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. The results indicated not only cytotoxic effects but also the induction of apoptosis in treated cells. This was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Activity

A study evaluated the compound’s effect on carrageenan-induced paw edema in rats. Results showed a significant reduction in edema size compared to control groups treated with standard anti-inflammatory drugs like Diclofenac. This suggests its potential as a safer alternative for managing inflammation .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The pyrazolo[3,4-d]pyrimidin-4-amine core is highly tunable, with substituents critically influencing binding affinity, selectivity, and pharmacokinetics. Key analogs include:

Compound Name Substituents (R1, R2) Biological Activity (IC50/EC50) Key Findings
Compound 36 R1: para-dimethoxy phenyl 9.8 nM (anti-breast cancer) Enhanced hydrophobic interactions with ATP-binding sites.
Compound 37 R1: para-dimethylamino phenyl 10.2 nM (anti-breast cancer) Improved solubility and target engagement.
NA-PP1 R1: 1-naphthyl; R2: tert-butyl N/A Selective inhibition of Plasmodium falciparum kinase.
NM-PP1 R1: 1-naphthylmethyl; R2: tert-butyl N/A Improved CNS penetration for antiparasitic applications.
Lead compound (RA FLS) R1: Unspecified; R2: Methyl Synergistic with dexamethasone Suppressed IL-6 and CXCL8 in rheumatoid arthritis models.

Key Observations :

  • Hydrophobic substituents (e.g., naphthyl, phenylethyl) enhance binding to hydrophobic pockets in kinase ATP-binding domains .
  • Polar groups (e.g., methoxy, morpholine) improve solubility and bioavailability. For example, 6-(morpholin-4-yl)-substituted analogs (E781-0555/E781-0556) exhibit enhanced drug-like properties .
  • Steric effects : Bulky substituents (e.g., tert-butyl in NA-PP1) confer isoform selectivity in kinase inhibition .

Pharmacokinetic and Metabolic Profiles

  • CNS Penetration : Analogs like NM-PP1 and 3-(pyridin-3-ylethynyl) derivatives (ZZM ligand) demonstrate CNS activity, suggesting the target compound may also cross the blood-brain barrier .

Biological Activity

1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₆H₁₈N₄
  • Molecular Weight : 274.35 g/mol

This compound contains a pyrazolo ring fused with a pyrimidine structure, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study indicated that this compound reduced the viability of osteosarcoma cells by more than 50% .
Cell Line IC50 (µM) Effect
Osteosarcoma1050% reduction in viability
CML (32D-T315I)15Significant tumor volume reduction
Bladder Cancer (RT112)12Induced apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on Osteosarcoma : In a xenograft model, treatment with this compound resulted in a significant decrease in tumor size compared to control groups .
  • Study on Prostate Cancer : The compound demonstrated potent activity in prostate cancer models when delivered via halloysite nanotubes, enhancing its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized by reacting intermediates with alkyl/aryl halides or isocyanates in solvents like dry acetonitrile or dichloromethane under reflux . Optimization includes adjusting solvent polarity (e.g., acetonitrile for alkylation, dichloromethane for urea/thiourea formation) and reaction time. Yields improve with controlled temperature (e.g., reflux at 80°C) and purification via recrystallization from acetonitrile .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O/C=N vibrations at 1650–1700 cm⁻¹) .
  • 1H NMR : Key signals include methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and NH resonances (δ 8.5–10.0 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., EI-MS for fragmentation patterns) .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Recrystallization from acetonitrile or DMF removes impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core influence biological activity?

  • Methodological Answer : Substituents like the 2-phenylethyl group enhance lipophilicity and target binding. For example:

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines act as purine analogs, inhibiting kinases or DNA synthesis. The 1-methyl group improves metabolic stability, while the phenylethyl side chain may modulate receptor affinity .
  • SAR Studies : Systematic variation of substituents (e.g., aryloxy, alkylurea) followed by in vitro assays (e.g., IC50 measurements) identifies pharmacophores .

Q. What computational methods can predict the reactivity of intermediates in the synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energetically favorable routes for alkylation or cyclization .
  • Molecular Docking : Predicts binding modes to biological targets (e.g., kinases) using software like AutoDock or Schrödinger .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity) and control compounds.
  • Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .
  • Meta-Analysis : Compare data across studies, accounting for variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions .

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